molecular formula C12H18BrN B13558241 5-(4-Bromophenyl)-3-methylpentan-1-amine

5-(4-Bromophenyl)-3-methylpentan-1-amine

Cat. No.: B13558241
M. Wt: 256.18 g/mol
InChI Key: OLJHFDRVLUADFJ-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-3-methylpentan-1-amine is an organic compound that features a bromine atom attached to a phenyl ring, which is further connected to a pentan-1-amine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Bromophenyl)-3-methylpentan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale bromination and amination processes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-Bromophenyl)-3-methylpentan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The bromine atom can be reduced to form a phenyl ring without the bromine substituent.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of a phenyl ring without the bromine substituent.

    Substitution: Formation of hydroxyl or amino-substituted phenyl rings.

Scientific Research Applications

5-(4-Bromophenyl)-3-methylpentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Bromophenyl)-3-methylpentan-1-amine involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Bromophenyl)-3-methylpentan-1-amine is unique due to its specific structural features, such as the presence of a bromine atom on the phenyl ring and the pentan-1-amine chain

Properties

Molecular Formula

C12H18BrN

Molecular Weight

256.18 g/mol

IUPAC Name

5-(4-bromophenyl)-3-methylpentan-1-amine

InChI

InChI=1S/C12H18BrN/c1-10(8-9-14)2-3-11-4-6-12(13)7-5-11/h4-7,10H,2-3,8-9,14H2,1H3

InChI Key

OLJHFDRVLUADFJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCC1=CC=C(C=C1)Br)CCN

Origin of Product

United States

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